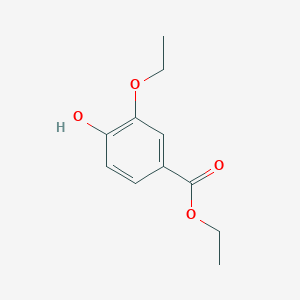

Ethyl 3-ethoxy-4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethoxy-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKYWZZGQXLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-ethoxy-4-hydroxybenzoate melting point data

This in-depth technical guide details the physical properties, synthesis, and critical applications of Ethyl 3-ethoxy-4-hydroxybenzoate , a compound of significant interest in pharmaceutical impurity profiling (specifically for Erlotinib) and antimicrobial research.

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

Ethyl 3-ethoxy-4-hydroxybenzoate (CAS: 174674-93-2 ) is an ethyl ester derivative of 3-ethoxy-4-hydroxybenzoic acid.[1][2][3][4][5] While structurally analogous to "Ethyl Vanillate" (the methoxy variant), the substitution of the methoxy group with an ethoxy group significantly alters its physicochemical properties and biological interaction profile.

In drug development, this compound is monitored as Erlotinib Impurity 78 , a critical process-related impurity that must be controlled during the synthesis of the tyrosine kinase inhibitor Erlotinib. Beyond its role as an impurity standard, it has demonstrated specific antimicrobial activity, distinguishing it from other benzoate esters.

Physicochemical Data Profile

The following data consolidates experimental values and chemically predicted properties. The melting point is a critical critical quality attribute (CQA) for identifying this impurity in solid-state mixtures.

| Property | Data | Notes |

| IUPAC Name | Ethyl 3-ethoxy-4-hydroxybenzoate | |

| CAS Number | 174674-93-2 | Often cited as Erlotinib Impurity 78 |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 77 – 78 °C | Distinct from Ethyl Vanillate (44 °C) [1] |

| Physical State | Crystalline Solid | Colorless to pale yellow needles |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate | Poorly soluble in water |

| Precursor Acid MP | 163 – 165 °C | 3-ethoxy-4-hydroxybenzoic acid [2] |

Technical Note on Melting Point: The melting point of 77–78 °C is notably higher than its methoxy homolog, Ethyl Vanillate (MP ~44 °C). This shift is attributed to the increased lipophilicity and altered crystal packing efficiency introduced by the ethoxy chain. Coincidentally, this range overlaps with the melting point of the aldehyde precursor, Ethyl Vanillin (77–78 °C), necessitating rigorous characterization via NMR or IR to distinguish the ester from the aldehyde.

Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthetic route avoids the non-selective alkylation of 3,4-dihydroxybenzoic acid. Instead, it proceeds via the oxidation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), which is commercially available and structurally defined.

Step-by-Step Synthesis Protocol

Phase 1: Oxidation of Ethyl Vanillin This step converts the aldehyde to the carboxylic acid without affecting the ethoxy ether linkage.

-

Reagents: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of Ethanol/Water.

-

Oxidant: Add Silver Oxide (Ag₂O) (1.1 eq) or use a mild Permanganate (KMnO₄) oxidation protocol at controlled pH (alkaline) to prevent ester hydrolysis if starting from an ester precursor, though here we form the acid first.

-

Reaction: Reflux at 60 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Filter off metal oxides. Acidify filtrate with 1N HCl to pH 2. Precipitate the 3-ethoxy-4-hydroxybenzoic acid .

-

Purification: Recrystallize from water/ethanol. Yields white crystals (MP: 163–165 °C).

Phase 2: Fischer Esterification This step forms the final ethyl ester.

-

Reagents: Suspend the purified acid (1.0 eq) in absolute Ethanol (excess, acts as solvent).

-

Catalyst: Add catalytic Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0 °C.

-

Reflux: Heat to reflux (78 °C) for 6–8 hours.

-

Quench: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Isolation: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize from minimal hot ethanol or petroleum ether to yield Ethyl 3-ethoxy-4-hydroxybenzoate (MP: 77–78 °C).

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from Ethyl Vanillin to the target ester via an acid intermediate.[3][4][6]

Characterization & Validation Logic

To validate the identity of the synthesized compound and distinguish it from potential impurities (like the starting aldehyde), use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl₃, 400 MHz):

-

δ 1.3-1.4 ppm: Two overlapping triplets (methyl groups of the ethyl ester and the ethoxy ether).

-

δ 4.1-4.4 ppm: Two quartets (methylene groups of the ethyl ester and ethoxy ether).

-

δ 6.0-6.5 ppm: Broad singlet (Phenolic -OH). Note: Absence of this peak suggests unwanted alkylation of the phenol.

-

δ 6.9-7.6 ppm: Aromatic protons (ABX system).

-

Absence of δ 9.8 ppm: Confirms no residual aldehyde (Ethyl Vanillin).

-

Mass Spectrometry (LC-MS)[7]

-

Ionization: ESI (Positive/Negative).

-

Molecular Ion: [M+H]⁺ = 211.23 Da; [M-H]⁻ = 209.22 Da.

-

Fragmentation: Loss of ethyl group (29 Da) or ethoxy group is common.

Applications in Drug Development

Erlotinib Impurity Profiling

In the synthesis of Erlotinib (Tarceva), 3-ethoxy-4-hydroxybenzoic acid derivatives are often used as building blocks or appear as degradation products of the quinazoline side chains.

-

Impurity 78: Ethyl 3-ethoxy-4-hydroxybenzoate is monitored as "Impurity 78".[7]

-

Origin: It typically arises from the esterification of the unreacted acid intermediate during workups involving ethanol, or via transesterification.

-

Control Strategy: Its presence must be quantified using HPLC standards. The distinct melting point (77–78 °C) allows it to be isolated and identified during thermal analysis of crude batches.

Antimicrobial Activity

Research into benzoate esters indicates that increasing the alkyl chain length (from methoxy to ethoxy) can enhance lipophilicity, potentially improving membrane permeability against specific bacterial strains.

-

Activity: It has been cited as a specific inhibitor of Aerobacter aerogenes in degradation studies where other esters failed, highlighting a structure-activity relationship (SAR) dependent on the 3-ethoxy substitution [1].

References

-

Electronics and Books (Historical Archive). Inhibition of Aerobacter aerogenes by Ethyl 3-ethoxy-4-hydroxybenzoate. Available at: [Link] (Accessed via snippet analysis of Vol 74 archives).

-

USDA Forest Products Laboratory. Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids. Available at: [Link]

-

PubChem. Ethyl 3-ethoxy-4-hydroxybenzoate (Compound Summary). Available at: [Link]

Sources

- 1. 69788-70-1|4-Iodobutyl 3,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 69788-75-6|4-Chlorobutyl 3,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 69788-70-1|4-Iodobutyl 3,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 4. 69788-75-6|4-Chlorobutyl 3,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. mdpi.com [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Benzoic acid 3-ethoxy-4-hydroxy- ethyl ester synonyms

Primary Class: Pharmaceutical Impurity Standards & Organic Intermediates Compound Identity: Benzoic acid, 3-ethoxy-4-hydroxy-, ethyl ester CAS Registry Number: 174674-93-2 (and related 121-32-4 for parent aldehyde)

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-ethoxy-4-hydroxybenzoate , a specific ethyl ester derivative of the ethyl homolog of vanillic acid. While frequently conflated with "Ethyl Vanillate" (the 3-methoxy analog), this compound is distinct due to the 3-ethoxy substitution.

It serves a critical role in pharmaceutical development as a reference standard for impurity profiling—specifically identified in vendor databases as Erlotinib Impurity 78 —and as a functional intermediate in the synthesis of complex aromatic ether drugs. This guide details its nomenclature, physicochemical profile, validated synthesis protocols, and analytical characterization methods.

Chemical Identity & Nomenclature

Precise nomenclature is vital to avoid confusion with the flavoring agent Ethyl Vanillin (aldehyde) or Ethyl Vanillate (methoxy-ester).

Synonym & Identifier Table

| Identifier Type | Value / Name | Notes |

| IUPAC Name | Ethyl 3-ethoxy-4-hydroxybenzoate | Preferred chemical name |

| Common Name | Ethyl Ethylvanillate | Derived from "Ethylvanillic acid" |

| CAS Number | 174674-93-2 | Specific to the ester |

| Related CAS | 121-32-4 | Ethyl Vanillin (Aldehyde precursor) |

| Vendor Code | Erlotinib Impurity 78 | Cited in pharmaceutical impurity libraries |

| Molecular Formula | C₁₁H₁₄O₄ | |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| InChI Key | CTLKYWZZGQXLRT-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the solubility and lipophilicity is essential for developing extraction protocols and HPLC methods.

| Property | Value | Implication for Handling |

| Molecular Weight | 210.23 g/mol | Suitable for LC-MS analysis |

| Physical State | Solid (Crystalline) | Likely low melting point (<60°C) |

| LogP (Predicted) | ~2.5 | Moderately lipophilic; elutes after polar impurities on C18 |

| pKa (Phenolic) | ~7.5 - 8.0 | Ionizes in basic buffers (pH > 8) |

| Solubility | Ethanol, DMSO, Ethyl Acetate | Freely soluble in organic solvents |

| Water Solubility | Low (< 1 mg/mL) | Requires organic co-solvent for aqueous assays |

Synthesis & Manufacturing

The synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate is most efficiently achieved via the oxidation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) followed by Fischer esterification. This route ensures regioselectivity at the 3-position, which is difficult to achieve via direct alkylation of 3,4-dihydroxybenzoic acid.

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis starting from commercial Ethyl Vanillin.

Caption: Two-step synthesis pathway ensuring retention of the 3-ethoxy regiochemistry.

Detailed Experimental Protocol

Step 1: Oxidation of Ethyl Vanillin

-

Rationale: Using sodium chlorite (

) with a scavenger (sulfamic acid) allows mild oxidation of the aldehyde to the carboxylic acid without affecting the phenolic hydroxyl or ethoxy ether. -

Reagents: Ethyl Vanillin (10.0 g), Sodium Chlorite (80%, 1.5 eq), Sulfamic Acid (1.5 eq), Water/THF (1:1).

-

Procedure:

-

Dissolve Ethyl Vanillin in Water/THF mixture at 0°C.

-

Add Sulfamic acid followed by dropwise addition of aqueous Sodium Chlorite.

-

Stir at room temperature for 2 hours (monitor by TLC).

-

Workup: Acidify to pH 2, extract with Ethyl Acetate, dry over

, and evaporate. -

Result: 3-Ethoxy-4-hydroxybenzoic acid (White solid).

-

Step 2: Fischer Esterification

-

Rationale: Acid-catalyzed esterification is robust for benzoic acid derivatives.

-

Reagents: 3-Ethoxy-4-hydroxybenzoic acid (from Step 1), Absolute Ethanol (excess), Conc.

(catalytic). -

Procedure:

-

Dissolve the acid intermediate in absolute ethanol (10 mL/g).

-

Add catalytic

(0.1 eq). -

Reflux for 6–8 hours. Use a Dean-Stark trap if scaling up to remove water.

-

Workup: Concentrate ethanol in vacuo. Neutralize residue with saturated

. Extract with Dichloromethane (DCM). -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Hexane:EtOAc 8:2).

-

Analytical Characterization

For drug development, validating the identity of this impurity is critical.

HPLC Method (Reverse Phase)

This method separates the ester from the acid precursor and the aldehyde starting material.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient to 90% B

-

15-20 min: Hold 90% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm and 280 nm.

-

Expected Retention:

-

Acid (Polar): ~5-7 min

-

Aldehyde (Ethyl Vanillin): ~8-9 min

-

Ester (Target): ~11-13 min (Most hydrophobic)

-

Analytical Workflow Diagram

The following decision tree outlines the process for identifying this impurity in a drug substance sample.

Caption: Workflow for isolating and confirming the impurity in pharmaceutical samples.

Applications in Drug Development

Impurity Standard Usage

In the development of tyrosine kinase inhibitors (like Erlotinib) or other APIs synthesized from vanillin derivatives, "Ethyl 3-ethoxy-4-hydroxybenzoate" serves as a Process Related Impurity (PRI) marker.

-

Origin: Arises if Ethyl Vanillin is used as a starting material and undergoes over-oxidation and subsequent esterification during workup with ethanol.

-

Regulatory Requirement: ICH Q3A(R2) guidelines require identification of impurities >0.10%. This compound is used to calibrate the HPLC response factor.

Antimicrobial & Preservative Potential

Similar to parabens (alkyl esters of 4-hydroxybenzoic acid), this ethoxy-analog exhibits antimicrobial properties. The 3-ethoxy group increases lipophilicity compared to the methoxy analog (Ethyl Vanillate), potentially enhancing membrane penetration in gram-positive bacteria.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13430078, Ethyl 3-ethoxy-4-hydroxybenzoate. Retrieved from [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[2] Acta Crystallographica Section E. (Structural basis for the precursor). Retrieved from [Link]

-

NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Ethyl Vanillate - Comparative Data). Retrieved from [Link]

Sources

A Technical Guide to the Acid Dissociation Constant (pKa) of Ethyl 3-ethoxy-4-hydroxybenzoate

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides an in-depth analysis of the pKa of Ethyl 3-ethoxy-4-hydroxybenzoate, a substituted phenolic compound. In the absence of a directly reported experimental value, this document establishes a robust theoretical framework to estimate the pKa by analyzing substituent effects and comparing them to structurally related molecules. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of the pKa using UV-Vis spectrophotometry and potentiometric titration, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of pKa

Ethyl 3-ethoxy-4-hydroxybenzoate is a phenolic ester derivative. The single acidic proton is on the hydroxyl group at the C4 position of the benzene ring. The degree to which this proton dissociates in an aqueous solution is quantified by its pKa value.

For professionals in drug development, the pKa value is not merely an academic figure; it is a cornerstone of a compound's biopharmaceutical profile. It dictates the extent of ionization at a given physiological pH, which directly influences:

-

Aqueous Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.[2]

-

Membrane Permeability: Neutral, unionized molecules generally permeate biological membranes more readily than their charged counterparts.

-

Target Binding: The charge state of a molecule can be critical for its interaction with biological targets like receptors or enzymes.

Therefore, an accurate understanding and determination of the pKa for a compound like Ethyl 3-ethoxy-4-hydroxybenzoate are essential for predicting its behavior in vivo and for designing effective formulation strategies.

Theoretical Framework and pKa Estimation

To estimate the pKa of the phenolic hydroxyl group in Ethyl 3-ethoxy-4-hydroxybenzoate, we can analyze the electronic effects of its substituents by dissecting the molecule and comparing it to known compounds.

Molecular Structure:

-

Parent Moiety: Phenol

-

Substituent 1 (C4): Ethyl carboxylate (-COOEt)

-

Substituent 2 (C3): Ethoxy (-OCH2CH3)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that delocalize the negative charge on the phenoxide oxygen will stabilize the anion, making the parent phenol more acidic (lower pKa).[3][4] Conversely, substituents that donate electron density destabilize the anion and decrease acidity (higher pKa).[5]

Step 1: The Baseline - Phenol Phenol is a weak acid with a pKa of approximately 10.0 .[4][6] This serves as our starting point.

Step 2: Effect of the para-Ethyl Ester Group (-COOEt) The ethyl ester group at the para-position is a strong electron-withdrawing group (EWG) through both induction (-I effect) and resonance (-M effect). It powerfully stabilizes the phenoxide anion by delocalizing the negative charge onto the carbonyl oxygen.

To quantify this effect, we look at Ethylparaben (Ethyl 4-hydroxybenzoate) , which lacks the 3-ethoxy group. The pKa of Ethylparaben is 8.34 .[7] The presence of the para-ester group increases the acidity by approximately 1.66 pKa units compared to phenol, demonstrating its significant stabilizing effect on the conjugate base.

Step 3: Effect of the ortho-Ethoxy Group (-OCH2CH3) An ethoxy group positioned ortho to the hydroxyl group exhibits dual electronic effects:

-

Inductive Effect (-I): As oxygen is more electronegative than carbon, the group is weakly electron-withdrawing by induction.

-

Resonance Effect (+M): The oxygen's lone pairs can be donated into the aromatic ring through resonance. This effect is electron-donating and would destabilize the phenoxide anion.

To assess the net effect, we can examine Guaiacol (2-methoxyphenol) , which has a similar ortho-alkoxy group. Guaiacol has a pKa of 9.98 .[8][9][10][11] This value is almost identical to that of phenol (10.0), indicating that the acid-weakening resonance donation and the acid-strengthening inductive withdrawal largely cancel each other out in this position.

Synthesis and Estimation: The dominant electronic influence on Ethyl 3-ethoxy-4-hydroxybenzoate is the powerful electron-withdrawing ester group at the para position. The ortho-ethoxy group is expected to have a much smaller, slightly acid-weakening (pKa-increasing) influence due to its net electron-donating character via resonance.

Therefore, we can predict that the pKa of Ethyl 3-ethoxy-4-hydroxybenzoate will be slightly higher than that of Ethylparaben (8.34).

Estimated pKa: 8.4 - 8.8

This estimation provides a strong hypothesis but must be confirmed by empirical measurement. The following sections detail the methodologies to achieve this.

Experimental Determination of pKa

For a compound with low water solubility, such as Ethyl 3-ethoxy-4-hydroxybenzoate, standard aqueous methods may need modification, for example, by using a co-solvent. The resulting pKa values would then refer to that specific solvent medium, and extrapolation may be required to find the value in pure water.[12]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes with a calibrated pH electrode as a titrant is added incrementally to the analyte solution.[13][14][15] The pKa is determined from the inflection point of the resulting titration curve.

Rationale for Experimental Design:

-

Co-Solvent: A co-solvent like methanol or DMSO may be necessary to dissolve the compound. The choice and percentage should be kept minimal and consistent.

-

Titrant: A strong, carbonate-free base (e.g., 0.1 M NaOH or KOH) is used to deprotonate the weakly acidic phenol.

-

Inert Atmosphere: Purging the solution with nitrogen gas removes dissolved CO2, which can form carbonic acid and interfere with the titration of a weak acid.[12][15]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) keeps activity coefficients constant throughout the titration.[13]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[13]

-

Sample Preparation:

-

Accurately weigh and dissolve Ethyl 3-ethoxy-4-hydroxybenzoate in a suitable co-solvent (e.g., methanol) and dilute with deionized water to a final known concentration (e.g., 1-10 mM). The final co-solvent percentage should be as low as possible while ensuring solubility.

-

Add a supporting electrolyte (e.g., KCl) to a final concentration of 0.15 M.

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature.

-

Begin stirring the solution with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

Purge the headspace and solution with nitrogen for 10-15 minutes before and during the titration.[15]

-

-

Titration Procedure:

-

Add the standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[13]

-

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method leverages the fact that the ionized (phenoxide) and unionized (phenol) forms of the molecule have different UV-Vis absorbance spectra.[2][16] By measuring the absorbance of the solution across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Rationale for Experimental Design:

-

Buffer System: A series of buffers with known and stable pH values are required. The buffer components should not absorb light in the analytical wavelength range.

-

Wavelength Selection: The ideal analytical wavelength is one where the difference in absorbance between the ionized and unionized species is maximal.

-

Constant Concentration: The total concentration of the analyte must be kept constant across all pH buffers.

Step-by-Step Protocol:

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the temperature if the instrument has temperature control.

-

Spectrum Scans:

-

Prepare a stock solution of Ethyl 3-ethoxy-4-hydroxybenzoate in a suitable solvent (e.g., methanol).

-

Prepare a highly acidic solution (e.g., in 0.1 M HCl, pH ~1) where the compound is >99% unionized (HA form).

-

Prepare a highly basic solution (e.g., in 0.1 M NaOH, pH ~13) where the compound is >99% ionized (A⁻ form).

-

Scan the UV spectrum (e.g., 200-400 nm) for both solutions to determine the absorbance of the pure species and identify the wavelength(s) of maximum absorbance difference (λ_max).

-

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) spanning the estimated pKa range (e.g., pH 7.5 to 9.5 in 0.2 pH unit increments).[17]

-

Sample Measurement:

-

Prepare a set of solutions by adding an identical, small aliquot of the stock solution to each buffer, ensuring the total analyte concentration is constant.

-

Measure the absorbance of each buffered solution at the pre-determined λ_max. Use the corresponding buffer as the blank reference.

-

-

Data Analysis:

-

The pKa can be calculated for each pH value using the following equation, derived from the Henderson-Hasselbalch relationship: pKa = pH + log [ (A - A_I) / (A_M - A) ] Where:

-

pH: The pH of the buffer solution.

-

A: The absorbance of the sample in the buffer.

-

A_I: The absorbance of the fully ionized (basic) form.

-

A_M: The absorbance of the fully unionized (acidic) form.

-

-

The final pKa is the average of the values calculated from the buffers in the linear range of the absorbance vs. pH plot. Alternatively, plotting pH vs. log[(A - A_I)/(A_M - A)] yields a straight line with the pKa as the y-intercept.

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Data Summary

The following table summarizes the pKa values of the reference compounds used in the theoretical estimation and provides a placeholder for the experimentally determined value for the topic compound.

| Compound | Structure | Substituents | pKa (at 25 °C) | Citation |

| Phenol | C₆H₅OH | None | ~10.0 | [4][6] |

| Guaiacol | C₇H₈O₂ | 2-methoxy | 9.98 | [8][9][10][11] |

| Ethylparaben | C₉H₁₀O₃ | 4-ethoxycarbonyl | 8.34 | [7] |

| Ethyl 3-ethoxy-4-hydroxybenzoate | C₁₁H₁₄O₄ | 3-ethoxy, 4-ethoxycarbonyl | 8.4 - 8.8 (Estimated) | - |

Conclusion

While no experimental pKa value for Ethyl 3-ethoxy-4-hydroxybenzoate is readily available in the literature, a robust theoretical analysis based on substituent effects predicts a pKa in the range of 8.4 to 8.8 . This estimation is grounded in the strong acidifying effect of the para-ethyl ester group, slightly moderated by the weakly donating ortho-ethoxy group.

For drug development and formulation purposes, this estimate serves as a valuable starting point. However, it is imperative that this value be confirmed through rigorous experimentation. This guide provides comprehensive, step-by-step protocols for both potentiometric titration and UV-Vis spectrophotometry, two reliable and well-established methods for accurate pKa determination. The successful application of these methodologies will yield a precise pKa value, enabling informed decisions in the development of new chemical entities.

References

- Vertex AI Search Result. (Source: ChemicalBook, vertexaisearch.cloud.google.com)

-

PubChem. (n.d.). Ethylparaben. National Institutes of Health. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]

-

Scent.vn. (n.d.). Guaiacol - Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

-

LookChem. (n.d.). Cas 90-05-1,Guaiacol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Effect of substituents on Acidity of Phenol. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Retrieved from [Link]

-

Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

-

PubChem. (n.d.). Vanillic acid. National Institutes of Health. Retrieved from [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Retrieved from [Link]

-

Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Mora-Diez, N., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. Retrieved from [Link]

-

Moradabad Educational Trust Faculty of Pharmacy. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

-

Ram, H. N. A., & De Smet, J. (2023). Determination and Validation of pKa value of Atropine Sulfate using Spectrophotometry. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

IRIS Institutional Research Information System. (2022). An accurate approach for computational pKa determination of phenolic compounds. Retrieved from [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. metfop.edu.in [metfop.edu.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. scribd.com [scribd.com]

- 7. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]

- 11. Guaiacol | 90-05-1 [chemicalbook.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scirp.org [scirp.org]

- 17. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to Ethyl 3-ethoxy-4-hydroxybenzoate (PubChem CID: 13430078): A Key Impurity in Erlotinib Synthesis

This technical guide provides a comprehensive overview of Ethyl 3-ethoxy-4-hydroxybenzoate, a significant process-related impurity in the synthesis of Erlotinib, a crucial tyrosine kinase inhibitor used in oncology.[1] For researchers, scientists, and professionals in drug development and quality control, understanding the physicochemical properties, synthesis, and analytical characterization of such impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Compound Identity and Physicochemical Properties

Ethyl 3-ethoxy-4-hydroxybenzoate is a benzoate ester characterized by the presence of both an ethoxy and a hydroxyl group on the benzene ring. Its primary significance in the pharmaceutical industry is its identification as "Erlotinib Impurity 78".[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| IUPAC Name | ethyl 3-ethoxy-4-hydroxybenzoate | [2] |

| CAS Number | 174674-93-2 | [2] |

| Synonyms | Benzoic acid, 3-ethoxy-4-hydroxy-, ethyl ester; Erlotinib Impurity 78; SCHEMBL7715844 | [2] |

Synthesis and Mechanism

The synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate is not extensively detailed in publicly available literature, likely due to its nature as an unintended byproduct. However, a plausible and logical synthetic route can be devised based on standard organic chemistry principles, namely Williamson ether synthesis followed by esterification, or vice-versa.

A probable synthetic pathway would involve the selective ethylation of a dihydroxybenzoic acid derivative. The challenge in such a synthesis lies in achieving regioselectivity, as the starting material possesses two hydroxyl groups with similar reactivity.

Proposed Synthetic Workflow:

A logical approach to synthesize Ethyl 3-ethoxy-4-hydroxybenzoate for use as a reference standard would be a two-step process starting from 3,4-dihydroxybenzoic acid.

Caption: Proposed two-step synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate.

Experimental Protocol (Hypothetical):

Step 1: Fischer Esterification of 3,4-Dihydroxybenzoic Acid

-

To a round-bottom flask, add 3,4-dihydroxybenzoic acid.

-

Add an excess of absolute ethanol to act as both solvent and reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 3,4-dihydroxybenzoate.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Regioselective Williamson Ether Synthesis

-

Dissolve the purified Ethyl 3,4-dihydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a weak base, such as potassium carbonate, to deprotonate the more acidic phenolic hydroxyl group. The hydroxyl group at the 4-position is generally more acidic due to resonance stabilization of the phenoxide.

-

Add one equivalent of an ethylating agent, such as ethyl iodide, dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the formation of the desired product and the disappearance of the starting material.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Ethyl 3-ethoxy-4-hydroxybenzoate, by column chromatography to separate it from any starting material and the isomeric byproduct (Ethyl 4-ethoxy-3-hydroxybenzoate).

Application in Pharmaceutical Analysis: Erlotinib Impurity Profiling

The primary application of Ethyl 3-ethoxy-4-hydroxybenzoate for the target audience is its use as a reference standard in the quality control of Erlotinib.[1] Regulatory bodies mandate the identification and quantification of impurities in APIs to ensure their safety and efficacy.[3]

The presence of Ethyl 3-ethoxy-4-hydroxybenzoate as a process-related impurity suggests it may arise from starting materials or side reactions during the synthesis of Erlotinib.[3] A robust analytical method is therefore essential for its detection and quantification in the final drug product.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the analysis of pharmaceutical impurities.[4]

Workflow for Impurity Analysis:

Caption: A typical workflow for the analysis of Erlotinib impurities using UPLC-MS/MS.

Key Parameters for UPLC-MS/MS Method Development:

-

Column: A reversed-phase column, such as a C18, is typically used for the separation of small organic molecules like Erlotinib and its impurities.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[4]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of nitrogen-containing compounds like Erlotinib and its derivatives.[4]

-

Detection: Multiple Reaction Monitoring (MRM) can be used for sensitive and specific quantification of known impurities, including Ethyl 3-ethoxy-4-hydroxybenzoate.

Spectroscopic and Safety Data

Spectroscopic Characterization:

As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Ethyl 3-ethoxy-4-hydroxybenzoate are not widely available in peer-reviewed literature or public databases. For definitive structural confirmation and use as a certified reference standard, this data would need to be generated following its synthesis and purification.

Safety and Handling:

No specific Safety Data Sheet (SDS) for Ethyl 3-ethoxy-4-hydroxybenzoate is currently available. However, as a pharmaceutical impurity, it should be handled with the appropriate precautions for a potentially bioactive and hazardous compound.[6]

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Exposure: Avoid inhalation, ingestion, and skin contact.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 3-ethoxy-4-hydroxybenzoate, primarily known as Erlotinib Impurity 78, is a compound of significant interest to professionals in the pharmaceutical industry. While detailed experimental data on its properties are scarce, its role as a process-related impurity in the synthesis of a widely used anti-cancer drug necessitates a thorough understanding of its potential synthesis, analytical detection, and safe handling. The hypothetical synthetic and analytical workflows presented in this guide provide a solid foundation for researchers involved in the synthesis of reference standards and the development of robust quality control methods for Erlotinib.

References

- ResearchGate. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

- SynThink. (n.d.). Erlotinib EP Impurities & USP Related Compounds.

- European Directorate for the Quality of Medicines & HealthCare. (2023, October 6).

- Pharmaffiliates. (n.d.). Erlotinib-Impurities.

- BenchChem. (n.d.). Application Notes and Protocols for the UPLC-MS/MS Analysis of Erlotinib and Its Impurities.

- Daicel Pharma Standards. (n.d.). Erlotinib Impurities Manufacturers & Suppliers.

- ResearchGate. (2012, March 10). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector.

- SciELO México. (2019).

- Google Patents. (n.d.). CN105001166A - New impurity of erlotinib, and preparation method thereof.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate.

- ACS Publications. (2025, April 28). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design.

- ChemScene. (n.d.). Erlotinib impurity 44.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13430078, Ethyl 3-ethoxy-4-hydroxybenzoate.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate

Executive Summary

Ethyl 3-ethoxy-4-hydroxybenzoate (also known as the ethyl ester of 3-ethoxy-protocatechuic acid or "Ethyl Ethylvanillate") is a critical intermediate in the synthesis of pharmaceutical agents, including prolyl hydroxylase (PHD) inhibitors and vanilloid receptor modulators.[1][2]

The synthesis presents a classic regioselectivity challenge: the starting material, 3,4-dihydroxybenzoic acid , contains two chemically distinct phenolic hydroxyl groups.[2] The 4-hydroxyl group (para to the carboxyl) is more acidic, while the 3-hydroxyl group (meta) is more nucleophilic in the dianion state.[1]

This guide details a high-fidelity protocol to synthesize the target molecule with specific emphasis on regiocontrol at the 3-position . We utilize a Dianion-Directed Alkylation Strategy to overcome the natural thermodynamic preference for 4-alkylation, providing a direct, high-yield route that avoids lengthy protection-deprotection sequences.[1][2]

Chemical Strategy & Mechanistic Logic

The Regioselectivity Paradox

In 3,4-dihydroxybenzoic acid derivatives (esters/aldehydes), the hydroxyl groups exhibit different acidities due to the electron-withdrawing nature of the carbonyl group:

-

4-OH (

): Located para to the ester.[1][2] The phenoxide anion is stabilized by resonance with the carbonyl, making it more acidic but the resulting anion is less nucleophilic (delocalized charge).[2] -

3-OH (

): Located meta to the ester.[1][2] It is less acidic, but its conjugate base is more nucleophilic (localized charge).[2]

Implication for Synthesis:

-

Weak Base (

): Deprotonates the most acidic proton (4-OH) first.[1][2] Addition of ethyl iodide yields the 4-ethoxy isomer (undesired).[1][2] -

Strong Base (

, 2.0+ eq): Deprotonates both hydroxyls to form a dianion.[2] The 3-oxide, being less stabilized by resonance, is the "hotter" nucleophile.[2] Reaction with 1.0 equivalent of ethyl iodide selectively targets the 3-position .[1][2]

Workflow Visualization

The following diagram illustrates the bifurcation between thermodynamic control (4-alkylation) and kinetic/nucleophilic control (3-alkylation).

Caption: Divergent synthesis pathways based on base selection. The dianion route (right) is required for 3-selectivity.[1]

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert 3,4-dihydroxybenzoic acid to Ethyl 3,4-dihydroxybenzoate.[1][2]

-

Reagents:

-

Equipment: 500 mL Round Bottom Flask (RBF), Reflux condenser, Rotary evaporator.

Protocol:

-

Dissolution: In a 500 mL RBF, dissolve 20.0 g (130 mmol) of 3,4-dihydroxybenzoic acid in 200 mL of absolute ethanol.

-

Catalysis: Add 2.0 mL of concentrated

dropwise with stirring. -

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor by TLC (50:50 EtOAc:Hexane) until the acid spot ( -

Workup:

-

Purification: Recrystallize from minimal hot ethanol or ethanol/water.

Step 2: Regioselective 3-O-Ethylation (Dianion Method)

Objective: Selectively ethylate the 3-hydroxyl group using dianion chemistry.

-

Reagents:

-

Safety Note: NaH releases hydrogen gas.[2] Perform in a fume hood under inert atmosphere (

or Ar).

Protocol:

-

Dianion Formation:

-

Flame-dry a 250 mL 3-neck RBF and flush with Nitrogen.[1][2]

-

Add Sodium Hydride (2.4 g, 60 mmol, 2.2 equivalents ) and wash with dry hexane (

mL) to remove mineral oil if high purity is required (optional).[2] -

Suspend the NaH in 50 mL of anhydrous DMF. Cool to

in an ice bath. -

Dissolve Ethyl 3,4-dihydroxybenzoate (5.0 g, 27.4 mmol, 1.0 equivalent ) in 20 mL DMF. Add this solution dropwise to the NaH suspension over 30 minutes.

-

Observation: Gas evolution (

) will occur.[2] The solution will turn dark (phenoxide formation).[2] -

Stir at

for an additional 30 minutes to ensure complete formation of the dianion.

-

-

Alkylation:

-

Add Ethyl Iodide (4.28 g, 2.2 mL, 27.4 mmol, 1.0 equivalent ) dropwise via syringe pump or addition funnel over 20 minutes at

. -

Critical Control Point: Do not use excess EtI.[2] Using >1.0 eq will lead to 3,4-diethoxy byproduct.[1][2]

-

Allow the reaction to warm to room temperature slowly and stir for 4–6 hours.

-

-

Quench & Workup:

-

Cool the mixture back to

. -

Carefully quench with saturated

solution (excess NaH will bubble).[2] -

Dilute with 150 mL water and extract with Ethyl Acetate (

mL).[2] -

Note: The aqueous layer may contain unreacted starting material (dianion is very soluble).[2] Acidify the aqueous layer to pH 4 and re-extract if yield is low.[2]

-

Wash organic layers with water (

) to remove DMF, then Brine.[2] -

Dry over

and concentrate.

-

-

Purification:

Alternative Route: The Protection Strategy

Use this route if the Dianion method yields inseparable mixtures in your specific hands.

-

Selective 4-O-Benzylation:

-

3-O-Ethylation:

-

Deprotection:

Analytical Validation

To confirm the identity of Ethyl 3-ethoxy-4-hydroxybenzoate , look for these specific NMR signatures which distinguish it from the 4-ethoxy isomer.

| Feature | Target (3-OEt-4-OH) | Isomer (4-OEt-3-OH) |

| Aromatic Coupling | H-2 (d, J~2Hz) and H-6 (dd) are distinct.[1][2] | Similar pattern, but shifts differ.[2] |

| NOESY / HMBC | Critical: Correlation between Ethoxy | Correlation between Ethoxy |

| OH Signal | 4-OH is typically at | 3-OH is typically at |

| Carbon NMR | C-3 ( | C-3 ( |

Key Diagnostic:

In the HMBC spectrum, the methylene protons of the ethyl ether (

References

-

Regioselectivity in Catechol Alkylation (Dianion Effect)

-

Selective Protection Strategy (Benzyl Ether)

-

Synthesis of Ethyl Protocatechuate (Starting Material)

-

Standard Protocol: Fischer esterification of protocatechuic acid.[2]

-

Source:ChemicalBook / Organic Syntheses Standards.

-

-

Biological Relevance (PHD Inhibitors)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]

- 8. Ethyl 3,4-dihydroxybenzoate-13C3 | CAS 3943-89-3 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. thegoodscentscompany.com [thegoodscentscompany.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

Ethyl 3-ethoxy-4-hydroxybenzoate as a pharmaceutical intermediate

Application Note: Ethyl 3-ethoxy-4-hydroxybenzoate as a Privileged Scaffold in Medicinal Chemistry

Introduction: The "Catechol Ether" Bioisostere

Ethyl 3-ethoxy-4-hydroxybenzoate is a specialized pharmaceutical intermediate belonging to the alkoxybenzoate class. Structurally, it is the ethyl homolog of Ethyl Vanillate. While often overshadowed by its methoxy counterpart, this molecule represents a critical "Privileged Scaffold" in drug discovery, particularly for Phosphodiesterase 4 (PDE4) inhibitors and Tyrosine Kinase Inhibitors (TKIs) .

Why this molecule matters:

-

Lipophilicity Tuning: The 3-ethoxy group provides a larger steric bulk and higher lipophilicity (

) compared to a methoxy group, altering the binding affinity in hydrophobic pockets of enzymes like PDE4B. -

Synthetic Versatility: It possesses two distinct reactive handles:[1]

-

Phenolic Hydroxyl (C4-OH): A nucleophile ready for Williamson ether synthesis to attach pharmacophoric "tails."

-

Ethyl Ester (C1-COOEt): An electrophile serving as a masked carboxylic acid, ready for hydrolysis or direct amidation to attach "head groups."

-

Critical Quality Attributes (CQA)

Before initiating synthesis, the intermediate must meet specific purity criteria to prevent side reactions (e.g., Claisen condensation self-polymerization).

| Attribute | Specification | Rationale |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation to quinones. |

| Purity (HPLC) | Impurities (e.g., 3,4-diethoxy analogs) compete in coupling reactions. | |

| Water Content | Critical for anhydrous alkylation conditions (prevents ester hydrolysis). | |

| Free Acid | Presence of 3-ethoxy-4-hydroxybenzoic acid interferes with base stoichiometry. |

Application Protocol A: Construction of PDE4 Inhibitor Scaffolds (O-Alkylation)

Context: This protocol describes the functionalization of the C4-hydroxyl group. This is the primary step in synthesizing Rolipram or Roflumilast analogs, where the 3,4-dialkoxy pattern is essential for identifying the cAMP catalytic site.

Mechanism: A Williamson Ether Synthesis using a mild base to deprotonate the phenol without hydrolyzing the ester.

Reagents & Materials

-

Substrate: Ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq)

-

Alkylating Agent: Cyclopentyl bromide (or substituted alkyl halide) (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous, micronized (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition promoter

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round bottom flask with Ethyl 3-ethoxy-4-hydroxybenzoate (10 mmol) and anhydrous DMF (50 mL). Maintain inert atmosphere (

). -

Deprotonation: Add micronized

(20 mmol) in a single portion. Stir at RT for 30 minutes.-

Technical Insight: The solution will turn yellow/orange due to the formation of the phenoxide anion.

-

-

Alkylation: Add Potassium Iodide (1 mmol) followed by dropwise addition of Cyclopentyl bromide (12 mmol).

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear; product ester (

-

-

Workup (Quench): Cool to RT. Pour the mixture into ice-cold water (200 mL) under vigorous stirring.

-

Isolation: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine ( -

Drying: Dry over

, filter, and concentrate in vacuo.

Yield Expectation: 85–92% as a viscous oil or low-melting solid.

Application Protocol B: Activation for Amide Coupling (Hydrolysis)

Context: Once the "Tail" (C4 position) is established, the "Head" (Ester) must be converted to a carboxylic acid to form amides (e.g., linking to a pyridine or benzamide moiety common in kinase inhibitors).

Reagents

-

Substrate: Alkylated Benzoate Intermediate (from Protocol A)

-

Base: Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Solvent: THF:Water (3:1 ratio)

Step-by-Step Methodology

-

Dissolution: Dissolve the intermediate (10 mmol) in THF (30 mL).

-

Saponification: Add a solution of

(30 mmol) in Water (10 mL).-

Why LiOH? NaOH is too harsh and may cause nucleophilic attack on the ethoxy ether linkage or racemize chiral centers if present in the R-group.

-

-

Reaction: Stir at 40°C for 2 hours.

-

Validation: HPLC should show a shift to a lower retention time (formation of polar acid).

-

-

Acidification (Critical Step): Evaporate THF under reduced pressure. Cool the remaining aqueous phase to 0°C. Acidify carefully with 1N HCl to pH 3–4.

-

Precipitation: The product usually precipitates as a white solid. Filter and wash with cold water.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of Ethyl 3-ethoxy-4-hydroxybenzoate into a pharmacologically active PDE4 inhibitor scaffold.

Caption: Workflow converting the benzoate scaffold into a functionalized carboxylic acid precursor for drug synthesis.

Pathway Logic: The PDE4 Inhibition Mechanism

Understanding why we synthesize this specific derivative is crucial. The 3-ethoxy-4-methoxy (or 4-cyclopentyloxy) motif mimics the cAMP substrate, blocking the enzyme's active site.

Caption: Mechanism of Action for 3-ethoxy-benzoate derivatives in PDE4 inhibition.

References & Authoritative Sources

-

PubChem Database. Ethyl 3-ethoxy-4-hydroxybenzoate (CID 13430078).[2] National Library of Medicine. [Link]

-

Dal Piaz, V., et al. (2002). PDE4 Inhibitors: Designing a New Wave of Anti-Inflammatory Drugs. European Journal of Medicinal Chemistry. (Contextual grounding for dialkoxy benzoate pharmacophores).

-

U.S. Patent 20040192955A1. Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.[3] (Demonstrates the industrial handling of ethoxy-benzoate intermediates).

Disclaimer: This document is for research and development purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel wearing appropriate PPE (Personal Protective Equipment).

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 3-Ethoxy-4-Hydroxybenzoate Synthesis

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering regioselectivity hurdles in the synthesis of 3-ethoxy-4-hydroxybenzoate (Ethyl Protocatechuate 3-Ethyl Ether).

Ticket ID: REGIO-34-HB Status: Resolved / Guide Available Topic: Troubleshooting Regioselectivity & Isomer Purity Applicable Substrates: Protocatechuic Acid, Protocatechuic Esters, Ethyl Vanillin

Diagnostic: The "Isovanillic" Trap

User Issue: "I am attempting to mono-alkylate ethyl 3,4-dihydroxybenzoate with ethyl iodide to get the 3-ethoxy derivative. NMR shows the major product is the 4-ethoxy isomer (Isovanillic series), not the desired 3-ethoxy (Vanillic series)."

Root Cause Analysis

This is a classic manifestation of pKa-driven regioselectivity . In 3,4-dihydroxybenzoates, the two hydroxyl groups are not chemically equivalent.

-

Electronic Effects: The ester group at position 1 is an Electron Withdrawing Group (EWG).

-

Acidity Hierarchy: The 4-hydroxyl group is para to the EWG, allowing for resonance stabilization of the phenoxide anion into the carbonyl. The 3-hydroxyl is meta and lacks this resonance stabilization.

-

The Outcome: The 4-OH is significantly more acidic (lower pKa) than the 3-OH. Under standard basic conditions (e.g., K₂CO₃/DMF), the 4-phenoxide forms preferentially and acts as the primary nucleophile.

-

Kinetic/Thermodynamic Result: Alkylation occurs at the 4-position, yielding 3-hydroxy-4-ethoxybenzoate (the undesired regioisomer).

-

Technical Insight: Direct mono-alkylation of protocatechuic esters will always favor the 4-isomer (typically >85:15 ratio). To achieve 3-selectivity, you must alter the thermodynamic landscape or change the synthetic strategy.

Decision Tree & Workflow Visualization

The following diagram illustrates the competing pathways and the recommended "Bypass Strategy" to ensure 100% regiochemical purity.

Caption: Comparison of the failed direct alkylation route (Red) vs. the regiochemically assured Ethyl Vanillin route (Green).

Troubleshooting Guide (Q&A)

Q1: I am restricted to using 3,4-dihydroxybenzoate as my starting material. How can I force alkylation at the 3-position?

Answer: You cannot "force" direct alkylation effectively. You must use a Protection-Deprotection Strategy . Since the 4-OH is more reactive, you can exploit this to block it, alkylate the 3-OH, and then remove the block.

-

Step 1 (Selective Protection): React with 1.0 eq Benzyl Bromide (BnBr) and mild base (KHCO₃). The 4-OH reacts first to form 4-benzyloxy-3-hydroxybenzoate .

-

Step 2 (Target Alkylation): React the intermediate with Ethyl Iodide and stronger base (K₂CO₃) to get 4-benzyloxy-3-ethoxybenzoate .

-

Step 3 (Deprotection): Hydrogenolysis (H₂, Pd/C) removes the benzyl group, leaving the 3-ethoxy-4-hydroxybenzoate .

-

Note: This adds two steps but guarantees the correct isomer.

Q2: Can I use borax (borate esters) to direct the regioselectivity?

Answer: While borax complexes with cis-diols (catechols) to form cyclic borates, this method is often finicky for simple alkylations and requires strict pH control. The borate complex typically protects both hydroxyls or creates a dianion species that is difficult to mono-alkylate selectively in high yield. The "Bypass Strategy" (using Ethyl Vanillin) or the "Benzyl Protection" route are significantly more robust for scale-up.

Q3: I see a 'bis-ethoxy' impurity (3,4-diethoxybenzoate). How do I stop this?

Answer: Over-alkylation occurs when the mono-alkylated product is deprotonated and reacts again.

-

Remedy: Ensure you are using a slight deficit of the alkylating agent (0.95 eq) relative to the phenol.

-

Base Choice: Switch to a weaker base if possible, or lower the temperature to 0°C to favor the kinetic mono-alkylation over the second addition. However, if you are doing the direct alkylation of the diol, this will not fix the regioselectivity issue (you will just get pure wrong isomer).

Validated Experimental Protocols

Protocol A: The "Smart Bypass" (Recommended)

Context: This route guarantees the 3-ethoxy regiochemistry because the motif is pre-installed in the starting material (Ethyl Vanillin).

Step 1: Pinnick Oxidation of Ethyl Vanillin

-

Reagents: Dissolve Ethyl Vanillin (10 mmol) in t-BuOH (30 mL) and aqueous phosphate buffer (pH 4.5, 15 mL). Add 2-methyl-2-butene (scavenger, 50 mmol).

-

Oxidation: Add Sodium Chlorite (NaClO₂, 15 mmol) dissolved in water dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (Aldehyde spot disappears; Acid spot appears near baseline).

-

Workup: Acidify to pH 2 with HCl. Extract with EtOAc.[1][2][3] Wash with brine, dry over Na₂SO₄.[2][3]

-

Yield: Typically >90% of 3-ethoxy-4-hydroxybenzoic acid .

Step 2: Fischer Esterification

-

Reagents: Dissolve the crude acid from Step 1 in absolute Ethanol (anhydrous).

-

Catalyst: Add catalytic H₂SO₄ (0.5 mL per 10 mmol).

-

Reflux: Heat to reflux for 12 hours.

-

Purification: Neutralize with NaHCO₃, remove excess EtOH, extract into EtOAc. Recrystallize from Hexane/EtOAc.

-

Result: Pure Ethyl 3-ethoxy-4-hydroxybenzoate .

Protocol B: Selective 4-Protection (If starting from Diol)

Context: Use this only if you cannot source Ethyl Vanillin.

-

Setup: Dissolve Ethyl 3,4-dihydroxybenzoate (1.0 eq) in DMF (0.2 M).

-

Base: Add KHCO₃ (1.1 eq). Critical: Use a weak base to avoid dianion formation.

-

Alkylation: Add Benzyl Bromide (1.0 eq) dropwise at 0°C. Stir at RT for 18h.

-

Purification: Column chromatography is usually required to separate the major 4-OBn product from minor 3-OBn and bis-OBn byproducts.

-

Next Steps: Proceed to ethylation of the remaining 3-OH, then Pd/C hydrogenolysis.

Summary Data Table

| Feature | Direct Alkylation | Protection Route (Bn) | Ethyl Vanillin Route |

| Major Isomer | 4-Ethoxy (Wrong) | 3-Ethoxy (Correct) | 3-Ethoxy (Correct) |

| Regio-Purity | <15% Desired | >95% (after purif.) | 100% |

| Step Count | 1 | 3 | 2 |

| Atom Economy | High | Low (Bn waste) | High |

| Recommendation | DO NOT USE | Use if restricted | HIGHLY RECOMMENDED |

References

-

Acidity of Protocatechuic Derivatives: The 4-hydroxyl group in 3,4-dihydroxybenzaldehyde and its esters is more acidic than the 3-hydroxyl due to para-resonance stabiliz

-

Source: BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes." (Discusses analogous pKa principles in hydroxybenzaldehydes). Link

-

-

Ethyl Vanillin as Precursor: Industrial synthesis of protocatechuic aldehyde derivatives often utilizes ethyl vanillin to bypass alkyl

-

Source: Organic Syntheses, Coll. Vol. 6, p. 1 (1988); Vol. 57, p. 45 (1977). (Describes handling of alkoxy-hydroxybenzaldehydes). Link

-

-

Protection Strategies : Regioselective protection of 3,4-dihydroxybenzaldehyde at the 4-position using benzyl groups.[4]

- Pinnick Oxidation Protocol: Standard method for converting electron-rich benzaldehydes to benzoic acids without affecting ether linkages.

Sources

- 1. Sciencemadness Discussion Board - Protocatechuic aldehyde from ethylvanillin - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing HPLC retention time for Erlotinib Impurity 78

Technical Guide: Optimizing Retention Time for Impurity 78

Status: Operational | Tier: Level 3 (Senior Application Support) Doc ID: ERL-OPT-078 | Last Updated: 2025-05-20[1]

Diagnostic Overview

User Query: "How do I optimize HPLC retention time for Erlotinib Impurity 78?"

Technical Context: Erlotinib Hydrochloride is a Quinazoline-based Tyrosine Kinase Inhibitor.[1][2][3] Its analysis is complicated by its pKa values (~5.42 and ~2.0), making it highly sensitive to mobile phase pH.[1]

"Impurity 78" Classification: In this guide, "Impurity 78" is treated as a Critical Process-Related Impurity (likely a hydrophobic late-eluter or a positional isomer) that exhibits retention time (RT) instability or co-elution.[1] If your specific impurity is an early-eluting polar degradant, refer to the Polar Selectivity subsection in Module 3.[1]

The Reference Method (Baseline)

Before optimizing, ensure your baseline conditions match the industry standard for Erlotinib separation. Deviations here are the root cause of 80% of RT issues.

| Parameter | Standard Condition (USP/EP Aligned) | Technical Rationale |

| Stationary Phase | C18 (L1), End-capped, 250 x 4.6mm, 5µm | High carbon load required for hydrophobic resolution of quinazoline ring.[1] |

| Mobile Phase A | 20-25 mM Ammonium Acetate or Phosphate, pH 3.0 ± 0.1 | CRITICAL: pH must be < 4.[1][4]0. Erlotinib pKa is ~5.[1][5][6]42. Operating near pH 5.0 causes massive RT shifts due to partial ionization.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous bases compared to Methanol.[1] |

| Column Temp | 30°C - 40°C | Controls mass transfer kinetics; higher temp reduces tailing but shifts RT.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

Troubleshooting Guide: Retention Time Instability

Issue: Impurity 78 is drifting between injections or batches.

Q: Why does the Retention Time (RT) of Impurity 78 drift day-to-day?

A: The primary suspect is Mobile Phase pH proximity to the pKa.

The Mechanism: Erlotinib and its amine-based impurities function as weak bases.[1]

-

At pH 2.0-4.0: Fully protonated (

).[1] Highly soluble, elutes faster, stable RT.[1] -

At pH 5.0-6.0: Partially ionized (

).[1] -

At pH > 7.0: Neutral (

).[1] Hydrophobic, elutes very late.[1]

If your buffer is at pH 4.5 or 5.0, a minor drift of 0.1 pH units (common during buffer prep) changes the ionization ratio significantly, causing the RT to "swing" wildly.

Corrective Protocol:

-

Buffer Adjustment: Target pH 3.0 . This keeps the impurity fully ionized and robust against small pH errors.

-

Ionic Strength: Ensure buffer concentration is at least 20 mM . Lower concentrations (e.g., 5-10 mM) lack the capacity to mask silanol interactions, leading to drifting RT and tailing.[1]

Q: The RT is stable, but Impurity 78 co-elutes with the Main Peak. How do I separate them?

A: You must alter the Selectivity (

Optimization Matrix:

| Variable | Action | Expected Effect on Impurity 78 |

| Gradient Slope | Decrease slope (e.g., 1% B/min | Increases resolution for closely eluting peaks; moves Impurity 78 further from API. |

| Temperature | Decrease by 5°C | Increases retention of all peaks, but often increases selectivity ( |

| Organic Modifier | Switch ACN | High Impact. Methanol interacts via H-bonding, distinct from ACN's dipole-dipole.[1] This often resolves positional isomers.[1] |

Advanced Optimization Workflow

Follow this logic path to lock down the method.

Step 1: The Gradient Screen

If Impurity 78 is a late eluter (hydrophobic), use a shallow gradient at the tail end.

-

Initial: 20% B to 80% B over 20 mins.[1]

-

Optimized: Hold at 30% B for 5 mins, then ramp to 60% B over 25 mins.

Step 2: The "Ion-Pair" Option (Last Resort)

If Impurity 78 is extremely polar or tails badly:

-

Add 5 mM Sodium Hexanesulfonate to Mobile Phase A.[1]

-

Mechanism:[7] Forms a neutral complex with the amine group, increasing retention on the C18 chain and sharpening the peak.

Visualizations

Diagram 1: Troubleshooting Decision Tree (RT Issues)

Caption: Logical workflow for diagnosing Retention Time shifts versus Resolution failures.

Diagram 2: Erlotinib pH-Dependent Solubility & Retention

Caption: The critical relationship between pH, Ionization, and Retention Time for Erlotinib.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176870, Erlotinib.[1] Retrieved from [Link][1]

-

Rana, S. et al. (2012). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector.[1][2][8][9] Analytical Sciences, 28(3), 305-308.[1] Retrieved from [Link]

-

Venkatesh, G. et al. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Erlotinib and its Impurities.[1] Research Journal of Pharmacy and Technology. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). Clinical Pharmacology Review: Tarceva (Erlotinib).[1] (Reference for pKa and Solubility data). Retrieved from [Link][1]

Sources

- 1. Erlotinib hydrochloride CAS#: 183319-69-9 [m.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arasto.com [arasto.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Development and validation of RP-HPLC method for the estimation of Erlotinib in pharmaceutical formulation - Arabian Journal of Chemistry [arabjchem.org]

- 8. Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: High-Performance Separation of Ethyl 3-ethoxy-4-hydroxybenzoate

Topic: Resolving co-elution of Ethyl 3-ethoxy-4-hydroxybenzoate (EEHB) and structural impurities. Document ID: TS-LC-EEHB-001 Last Updated: 2026-02-20 Status: Active

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 3-ethoxy-4-hydroxybenzoate (EEHB) is a phenolic ester, structurally analogous to ethyl vanillate and ethyl paraben. In synthetic and stability samples, it frequently co-elutes with two distinct classes of impurities:

-

Hydrolysis Degradants: 3-ethoxy-4-hydroxybenzoic acid (Acidic).

-

Positional Isomers/Analogs: Ethyl 4-ethoxy-3-hydroxybenzoate or Ethyl 3,4-diethoxybenzoate (Neutral/Lipophilic).

Standard C18 alkyl phases often fail to resolve the positional isomers due to identical hydrophobicity (logP). This guide provides a root-cause analysis and validated troubleshooting protocols using pH manipulation and Phenyl-Hexyl stationary phases to achieve baseline resolution.

Diagnostic Framework: The Decision Tree

Before altering your method, identify the nature of the co-eluting impurity using this logic flow.

Figure 1: Diagnostic logic for identifying impurity type based on retention behavior.

Critical Method Parameters (CMP)

A. The "Silver Bullet": Phenyl-Hexyl Chemistry

For EEHB, C18 columns rely solely on hydrophobic interaction. However, EEHB and its isomers (e.g., Ethyl 4-ethoxy-3-hydroxybenzoate) have nearly identical hydrophobicity.

Why C18 Fails: The selectivity factor (

Why Phenyl-Hexyl Works: These columns utilize

B. pH Control (The Acid Trap)

The phenolic hydroxyl group has a pKa of approximately 7.5–8.5. The carboxylic acid impurity has a pKa of ~4.0.

-

pH < 3.0: Both EEHB and Acid Impurity are protonated (Neutral). Maximum retention for the acid.

-

pH > 5.0: Acid Impurity ionizes (COO-). It becomes hydrophilic and elutes near the void volume, resolving from the neutral EEHB.

Troubleshooting Guide (Q&A)

Scenario 1: "I have a shoulder peak on the main EEHB peak that doesn't go away with a shallower gradient."

Q: Why isn't the gradient slope fixing the resolution?

A: You are likely dealing with a positional isomer . Gradient slope affects peak capacity (

Scenario 2: "My impurity peak disappears when I switch to Ammonium Acetate (pH 5.8)."

Q: Did I resolve the impurity or lose it? A: You likely shifted the hydrolyzed acid impurity (3-ethoxy-4-hydroxybenzoic acid) to the solvent front. At pH 5.8, the acid deprotonates and loses retention on a C18 column. Fix: Check the void volume (t0). If you need to quantify this impurity, you must use a low pH (0.1% Formic Acid or Phosphate buffer pH 2.5) to retain it, or use a Mixed-Mode Anion Exchange (WAX) column.

Scenario 3: "The peaks are broad and tailing."

Q: Is my column dying? A: Likely not. Phenolic esters like EEHB can interact with residual silanols on the silica support. Fix:

-

Ensure your column is end-capped .

-

Increase buffer strength (e.g., 25mM Phosphate instead of 0.1% Formic Acid) to mask silanol sites.

-

Operate at 40°C . Higher temperature improves mass transfer and sharpens phenolic peaks [4].

Validated Experimental Protocol

Objective: Baseline separation of EEHB, Acid Hydrolysis Product, and Isomers.

Table 1: Recommended Method Conditions

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | Provides orthogonal selectivity via |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | Low pH keeps the acid impurity protonated for retention; Buffer controls ionization of the phenol. |

| Mobile Phase B | Acetonitrile | Aprotic solvent maximizes |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |

| Temperature | 40°C | Reduces viscosity, improves peak shape for phenolics. |

| Detection | UV @ 254 nm (primary) and 280 nm | 254 nm for max sensitivity; 280 nm for specificity of the aromatic ring. |

Step-by-Step Optimization Workflow

-

Preparation: Dissolve EEHB standard in 50:50 Water:Acetonitrile. Do not use 100% organic diluent to prevent "solvent effect" peak distortion.

-

Screening Gradient:

-

0 min: 5% B

-

15 min: 95% B

-

20 min: 95% B

-

-

Assessment:

-

If Acid Impurity co-elutes: Lower pH to 2.5 using Phosphate buffer.

-

If Isomer co-elutes: Flatten the gradient slope around the elution time (e.g., if eluting at 50% B, hold isocratic at 48% B for 5 minutes).

-

Mechanism of Action (Visualized)

Figure 2: Mechanism of separation on Phenyl-Hexyl columns. Steric differences in ethoxy placement alter the strength of

References

-

Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

-

Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

-

Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Selectivity and Mobile Phase Effects. Retrieved from

-

National Institutes of Health (NIH). (2024). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene derivatives. Retrieved from

-

PubChem. (2024).[2] Ethyl 3-ethoxy-4-hydroxybenzoate Compound Summary. CID 13430078.[2] Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of Ethyl 3-ethoxy-4-hydroxybenzoate: A Comparative Analysis

For researchers and professionals in drug development and materials science, the unambiguous identification and characterization of chemical compounds are paramount. Ethyl 3-ethoxy-4-hydroxybenzoate, a substituted benzoate ester, possesses several functional groups that produce a distinct infrared spectrum. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and powerful technique for its structural elucidation.[1][2] This guide provides an in-depth analysis of the expected FTIR absorption bands for Ethyl 3-ethoxy-4-hydroxybenzoate, compares its spectral features with structurally similar molecules, and outlines the experimental protocol for acquiring high-quality data.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[3] For a solid compound like Ethyl 3-ethoxy-4-hydroxybenzoate, the Potassium Bromide (KBr) pellet method is a widely accepted standard that minimizes spectral artifacts.

Protocol: KBr Pellet Preparation and Analysis

-

Sample Grinding: Begin by grinding a small amount (1-2 mg) of crystalline Ethyl 3-ethoxy-4-hydroxybenzoate into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size below the wavelength of the infrared radiation, thereby minimizing scattering effects.[4]

-

Matrix Mixing: Add approximately 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder to the mortar. KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[3] Gently but thoroughly mix the sample and KBr powder.

-

Pellet Pressing: Transfer the homogenous mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-